molecular formula C4H9ClO3S B1465217 1-Methoxypropane-2-sulfonyl chloride CAS No. 1249353-51-2

1-Methoxypropane-2-sulfonyl chloride

Cat. No.: B1465217
CAS No.: 1249353-51-2
M. Wt: 172.63 g/mol
InChI Key: ZKHNHOVTIDJLGB-UHFFFAOYSA-N
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Description

1-Methoxypropane-2-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO3S and a molecular weight of 172.63 . It is a liquid at room temperature .


Synthesis Analysis

Sulfonyl chlorides, such as this compound, can be synthesized through chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with readily accessible reagents like bleach, resulting in high yields of sulfonyl chlorides . The procedure is environmentally friendly and worker-friendly .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H9ClO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are key to the synthetic utility of sulfonyl chlorides, making them valuable intermediates in the preparation of a wide range of sulfonyl derivatives .

Scientific Research Applications

Synthesis of Carboxylic Acids and Ketones

1-Methoxypropane-2-sulfonyl chloride plays a role in the synthesis of various organic compounds. For instance, it can be used in the monochlorination of 2-acetylenic phenyl sulfides to form 1-methoxy-2-acetylenic phenyl sulfides, leading to the production of 2-acetylenic carboxylic acids and 1-sulfonyl-2-ketones (Fortes & Garrote, 1997).

Oxidation of Thiols and Disulfides

The compound is utilized in the oxidation of thiols and disulfides, a process crucial in the production of detergents, pharmaceuticals, dyes, and other chemical products (Lezina, Rubtsova, & Kuchin, 2011).

Facile Synthesis of Sulfonyl Chlorides

This compound is also key in synthesizing various sulfonyl chlorides, which are fundamental in multiple chemical syntheses and industrial applications (Kim, Ko, & Kim, 1992).

Solid-Phase Synthesis Applications

This chemical is involved in solid-phase synthesis, like creating disubstituted 1,3-oxazolidin-2-ones, which have significant applications in pharmaceuticals and drug development (Holte, Thijs, & Zwanenburg, 1998).

Oxidative Fragmentations in Organic Chemistry

It is essential in the oxidative fragmentations of selected 1-alkenyl sulfoxides to produce 1-alkenesulfinyl chlorides, which have further applications in organic syntheses (Schwan et al., 1996).

Mechanism of Action

The mechanism of action for sulfonyl chlorides involves electrophilic aromatic substitution . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective clothing, and handling the compound in a manner that minimizes exposure .

Future Directions

While specific future directions for 1-Methoxypropane-2-sulfonyl chloride are not mentioned in the sources retrieved, it’s worth noting that sulfonyl chlorides in general are valuable synthetic intermediates in the preparation of a wide range of sulfonyl derivatives . This suggests potential for further exploration and application in organic synthesis.

Properties

IUPAC Name

1-methoxypropane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO3S/c1-4(3-8-2)9(5,6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHNHOVTIDJLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249353-51-2
Record name 1-methoxypropane-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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